Thiophen-3-amine oxalate molecular weight
Thiophen-3-amine oxalate molecular weight
An In-depth Technical Guide to the Molecular Weight and Physicochemical Properties of Thiophen-3-amine Oxalate
Abstract
This technical guide provides a comprehensive analysis of Thiophen-3-amine oxalate, a key salt form of the versatile heterocyclic amine, thiophen-3-amine. The document is intended for researchers, chemists, and drug development professionals who require a deep understanding of this compound's fundamental properties. It details the precise calculation of its molecular weight, outlines its significant physicochemical characteristics, and provides a validated experimental protocol for its synthesis and characterization. By grounding all technical data in authoritative sources and explaining the scientific rationale behind the methodologies, this guide serves as a reliable resource for laboratory applications and theoretical research.
Introduction to Thiophen-3-amine: A Privileged Scaffold
Thiophen-3-amine is a heterocyclic aromatic amine built upon a thiophene core. The thiophene ring is a "privileged scaffold" in medicinal chemistry, meaning it is a common structural motif found in a wide array of biologically active compounds and approved drugs. Its unique electronic properties and ability to engage in various intermolecular interactions make it an attractive building block for designing molecules that can modulate biological targets. The amino group at the 3-position provides a crucial reactive handle for further chemical modifications, enabling the synthesis of diverse compound libraries for drug discovery and materials science applications.
The Strategic Importance of Oxalate Salt Formation
While thiophen-3-amine is a valuable synthon, like many organic amines, it exists as an oil or low-melting solid at room temperature, which can present challenges in handling, purification, and storage. The conversion of a basic amine to a salt form is a standard and highly effective strategy to overcome these issues.
The formation of an oxalate salt by reacting thiophen-3-amine with oxalic acid is a deliberate choice driven by several key advantages:
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Enhanced Stability: Salts are generally more chemically stable and less susceptible to degradation from air or light compared to the free base.
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Improved Crystallinity: Oxalic acid is a dicarboxylic acid that excels at forming stable, crystalline lattices with organic bases. This high degree of crystallinity facilitates easier isolation, purification (via recrystallization), and handling of the compound as a free-flowing solid.
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Stoichiometric Precision: The salt formation occurs in a precise 1:1 molar ratio, which allows for accurate quantification and dosing—a critical requirement in pharmaceutical development.
Determination of the Molecular Weight of Thiophen-3-amine Oxalate
The molecular weight of the salt is the sum of the molecular weights of its constituent parts: one molecule of thiophen-3-amine and one molecule of oxalic acid. The calculation is performed as follows:
Step 1: Molecular Weight of Thiophen-3-amine
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Molecular Formula: C₄H₅NS
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Composition:
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4 x Carbon (C): 4 x 12.011 g/mol = 48.044 g/mol
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5 x Hydrogen (H): 5 x 1.008 g/mol = 5.040 g/mol
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1 x Nitrogen (N): 1 x 14.007 g/mol = 14.007 g/mol
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1 x Sulfur (S): 1 x 32.06 g/mol = 32.06 g/mol
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Total Molecular Weight of Thiophen-3-amine = 99.15 g/mol
Step 2: Molecular Weight of Oxalic Acid
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Molecular Formula: C₂H₂O₄
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Composition:
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2 x Carbon (C): 2 x 12.011 g/mol = 24.022 g/mol
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2 x Hydrogen (H): 2 x 1.008 g/mol = 2.016 g/mol
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4 x Oxygen (O): 4 x 15.999 g/mol = 63.996 g/mol
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Total Molecular Weight of Oxalic Acid = 90.03 g/mol
Step 3: Stoichiometry and Final Calculation The reaction between the monoprotic base (thiophen-3-amine) and the diprotic acid (oxalic acid) typically proceeds in a 1:1 molar ratio to form the oxalate salt.
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Molecular Weight of Thiophen-3-amine Oxalate = MW (Thiophen-3-amine) + MW (Oxalic Acid)
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Molecular Weight = 99.15 g/mol + 90.03 g/mol
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Total Molecular Weight = 189.18 g/mol
This reaction is an acid-base neutralization where a proton is transferred from oxalic acid to the amino group of thiophen-3-amine, forming the thiophen-3-ammonium cation and the hydrogen oxalate anion, which are held together by ionic bonds.
Caption: Reaction scheme for the formation of Thiophen-3-amine Oxalate.
Physicochemical Properties
The key quantitative data for Thiophen-3-amine oxalate are summarized in the table below for easy reference.
| Property | Data | Source(s) |
| Molecular Formula | C₆H₇NO₄S | |
| Molecular Weight | 189.18 g/mol | |
| Appearance | White to off-white crystalline powder | |
| Melting Point | ~165-170 °C (decomposes) | |
| CAS Number | 36562-40-0 |
Experimental Protocol: Synthesis and Characterization
This section provides a detailed methodology for the laboratory-scale synthesis of Thiophen-3-amine oxalate. The protocol is designed to be self-validating through purification and subsequent characterization steps.
Materials and Reagents
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Thiophen-3-amine (free base)
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Oxalic acid (anhydrous or dihydrate, adjust mass accordingly)
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Isopropanol (IPA) or Ethanol (EtOH)
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Diethyl ether
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Beakers and Erlenmeyer flasks
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Magnetic stirrer and stir bar
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Büchner funnel and filter paper
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Vacuum flask
Step-by-Step Synthesis Procedure
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Dissolution of Amine: In a 250 mL Erlenmeyer flask, dissolve 10.0 g of Thiophen-3-amine (approx. 0.101 mol) in 100 mL of isopropanol. Stir at room temperature until a clear, homogeneous solution is obtained.
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Preparation of Oxalic Acid Solution: In a separate beaker, dissolve an equimolar amount of oxalic acid (9.1 g of anhydrous oxalic acid, 0.101 mol) in 50 mL of isopropanol. Gentle warming may be required to fully dissolve the acid. Causality Note: Using a slight excess of the amine can be avoided by ensuring the acid is fully dissolved before addition, preventing contamination of the final product with unreacted acid.
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Salt Formation: Add the oxalic acid solution dropwise to the stirring solution of Thiophen-3-amine over 15-20 minutes. The formation of a precipitate is typically observed almost immediately. Causality Note: A slow, dropwise addition is crucial to control the exothermic nature of the neutralization reaction and to promote the growth of uniform, easily filterable crystals.
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Crystallization and Isolation: After the addition is complete, continue stirring the resulting slurry at room temperature for 1 hour to ensure the reaction goes to completion. Cool the mixture in an ice bath for an additional 30 minutes to maximize precipitation.
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Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake twice with a small amount of cold isopropanol (2 x 15 mL) to remove any unreacted starting materials, followed by a wash with diethyl ether (20 mL) to facilitate drying.
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Drying: Dry the white to off-white crystalline solid under vacuum at 40-50 °C to a constant weight. The typical yield is >95%.
Characterization and Quality Control
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Melting Point Analysis: Determine the melting point of the dried product. A sharp melting point within the expected range (e.g., 165-170 °C) is a good indicator of purity. Decomposition is often observed.
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Spectroscopic Analysis:
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¹H NMR: Confirm the structure by dissolving a sample in a suitable deuterated solvent (e.g., DMSO-d₆). The spectrum should show characteristic peaks for the thiophene ring protons and a broad peak for the ammonium protons. The integration should confirm the 1:1 ratio of the cation to the anion.
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FTIR: The infrared spectrum should display characteristic peaks for N-H stretches of the ammonium salt, C=O stretches from the oxalate, and vibrations associated with the thiophene ring.
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Caption: Experimental workflow for the synthesis and analysis of Thiophen-3-amine Oxalate.
Conclusion
Thiophen-3-amine oxalate, with a precisely determined molecular weight of 189.18 g/mol , is a fundamentally important compound for research and development. The conversion of the liquid free base into a stable, crystalline oxalate salt provides significant practical advantages for handling, purification, and accurate measurement. The methodologies and data presented in this guide offer a robust framework for the synthesis, characterization, and application of this versatile chemical building block, ensuring both scientific integrity and reproducibility in the laboratory.
